N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. . The presence of the thiadiazole ring in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various derivatives. Common reagents used in these reactions include triethylamine, hydrazonoyl halides, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial drug with a similar thiadiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiadiazole ring.
Abafungin: An antifungal drug with a related structure. The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylacetamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-16-11-14-13-10(17-11)12-9(15)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTPKNLZSFAEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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